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Abstract As drug development and complex organic synthesis increasingly rely on branched
aliphatic scaffolds, the physicochemical profiling of molecules like 4-methyloctan-2-one (CAS:
27608-01-1) becomes paramount. This technical whitepaper synthesizes the core structural
dynamics, thermodynamic properties, and validated synthetic protocols for 4-methyloctan-2-
one. Designed for application scientists and synthetic chemists, this guide bridges the gap
between theoretical physical chemistry and bench-level execution.

Structural Dynamics and Isomeric Profiling

4-Methyloctan-2-one is a branched aliphatic ketone characterized by a nine-carbon framework
(C9H180)[1]. The presence of the methyl group at the C4 position introduces specific steric
parameters that subtly alter the nucleophilic addition trajectory at the C2 carbonyl carbon.
Compared to its linear isomer, 2-nonanone, the C4 branch creates a localized steric bulk that
can dictate diastereoselectivity in subsequent organometallic additions (e.g., Grignard
reactions) via Cram’s rule or Felkin-Anh models.

Understanding the position of 4-methyloctan-2-one within its isomeric landscape is critical for
analytical differentiation, particularly when it is utilized as an internal standard in complex
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biological matrices.
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Fig 1. Logical classification of C9H180 structural isomers.

Physicochemical Properties

The physical behavior of 4-methyloctan-2-one is heavily influenced by its branched
architecture. The boiling point of 184.0 °C is notably depressed compared to the linear 2-
nonanone (190.0 °C)[2]. This boiling point depression is a direct thermodynamic consequence
of the methyl branch disrupting the optimal van der Waals packing between the hydrophobic
alkyl chains, thereby lowering the energy required for phase transition.

Below is a consolidated table of its core physicochemical properties, essential for calculating
partition coefficients and designing purification workflows.
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Analytical

Property Value o Source
Significance
Standardized

IUPAC Name 4-methyloctan-2-one [1]

nomenclature

Unique chemical

CAS Registry Number  27608-01-1 ) - [1]
identifier
Determines exact
Molecular Formula C9H180 [1]
mass (142.135 Da)
] Required for molarity
Molecular Weight 142.24 g/mol ] [1]
calculations
Defines GC elution
Boiling Point 184.0 °C time and distillation [2]
limits
) Critical for volumetric
Density 0.832 g/mL o [3]
solvent partitioning
Indicates high
LogP (XLogP3) 2.8 lipophilicity for organic  [4]
extraction
Topological Polar Predicts membrane
17.1 A2 [1]

Surface Area

permeability

Synthetic Methodology: The Tsuji-Wacker Oxidation

While 4-methyloctan-2-one can be synthesized via the alkylation of acetylacetone followed by
decarboxylation, the most regioselective and modern approach is the Tsuji-Wacker Oxidation of
the terminal olefin, 4-methyloct-1-ene[5].

Causality of Experimental Choices

o Catalyst System (PdCI2 / CuCl): Palladium(ll) coordinates the terminal olefin, facilitating
nucleophilic attack by water. The regioselectivity is strictly governed by Markovnikov's rule,
directing the oxygen to the more substituted C2 position. Copper(l) chloride acts as a redox
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co-catalyst, utilizing atmospheric oxygen to reoxidize the transient Pd(0) back to the active
Pd(Il) species[5].

¢ Solvent System (DMF:H20 7:1): DMF provides the necessary dielectric constant to
solubilize both the highly hydrophobic 4-methyloct-1-ene and the inorganic metal salts.
Water is not merely a co-solvent; it is the stoichiometric nucleophile required for C-O bond
formation.

1. Substrate Preparation

4-Methyloct-1-ene in DMF

2. Catalyst Addition
PdCI2 (10 mol%) + CuCl (1 eq)

:

3. Nucleophile Addition
H20 (DMF:H20 7:1 ratio)

4. Oxidation Atmosphere
02 Balloon (1 atm)

5. Reaction & Validation
Stir 24h, Validate via GC-MS

6. Quench & Extract
1IN HCI, Et20 Extraction

7. Pure Product
4-Methyloctan-2-one

Click to download full resolution via product page
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Fig 2. Step-by-step experimental workflow for the Tsuji-Wacker oxidation.

Step-by-Step Protocol (Self-Validating System)

Preparation: In a flame-dried 50 mL side-arm round-bottom flask equipped with a magnetic
stir bar, add Palladium(ll) chloride (18 mg, 0.1 mmol, 10 mol%) and Copper(l) chloride (99
mg, 1.0 mmol, 1.0 equiv)[5].

Solvation: Introduce 7.5 mL of a pre-mixed N,N-Dimethylformamide (DMF) and deionized
water solution (7:1 v/v).

Atmosphere Exchange: Equip the flask with an O2 balloon. Purge the headspace three
times. Allow the catalyst mixture to stir vigorously for 1 hour. Visual Cue: The mixture will
transition from a black suspension to a homogenous deep green solution, indicating the
formation of the active Cu(ll)/Pd(ll) catalytic complex.

Substrate Addition: Inject 4-methyloct-1-ene (126 mg, 1.0 mmol, 1.0 equiv) dropwise via
syringe.

Reaction & Real-Time Validation: Stir at 25 °C for 24 hours.

o Self-Validation Checkpoint: Withdraw a 10 pL aliquot, dilute in 1 mL Ethyl Acetate, filter
through a short silica plug to remove metals, and inject into a GC-MS. The reaction is
complete when the olefin molecular ion (m/z 126) is fully consumed and replaced by the
ketone peak (m/z 142).

Quenching: Slowly add 15 mL of 1N HCI. Causality: The acid breaks down the stable
palladium-product complexes and neutralizes the basic copper salts, driving the organic
product into the free state[5].

Extraction: Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Wash the combined
organic layers with brine, dry over anhydrous Na2S04, and concentrate under reduced
pressure.

Purification: Purify via silica gel flash chromatography (Hexanes:Et20 9:1) to yield pure 4-
methyloctan-2-one as a colorless oil.
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Analytical Signhatures (GC-MS)

When utilizing 4-methyloctan-2-one as an internal standard or verifying its synthesis, Gas
Chromatography-Mass Spectrometry (GC-MS) under electron ionization (El, 70 eV) is the gold
standard.

The molecule exhibits a distinct and highly predictable fragmentation pattern:

e m/z 142 (M+): The intact molecular ion, often weak due to the rapid cleavage of the aliphatic
chain.

e m/z 43 (Base Peak): Generated via a -cleavage adjacent to the carbonyl group, yielding the
highly stable acylium ion [CH3C=O]+ .

m/z 58 (McLafferty Rearrangement): A hallmark
diagnostic peak for methyl ketones possessing ay
-hydrogen. The molecule undergoes a six-
membered cyclic transition state, cleaving the o

3 carbon bond and transferring the y -hydrogen to the carbonyl oxygen, resulting in the
acetone enol radical cation [CH2=C(OH)CH3]-+ .

The presence of the C4 methyl branch alters the secondary hydrocarbon fragmentation
cascade (e.g., m/z 71 and 85), allowing the mass spectral deconvolution software to easily
distinguish 4-methyloctan-2-one from endogenous linear ketones in biological or
environmental samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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